molecular formula C35H35N3O8 B15140333 4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one

4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one

Cat. No.: B15140333
M. Wt: 625.7 g/mol
InChI Key: BVCNNNKIJMNDAV-BNKKYZKKSA-N
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Description

4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the oxolan ring, followed by the introduction of the furan and pyrimidinone moieties. The final steps involve the addition of the amino group and the protection of hydroxyl groups using bis(4-methoxyphenyl)-phenylmethoxy groups. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds include other pyrimidinone derivatives and furan-containing molecules. Compared to these compounds, 4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C35H35N3O8

Molecular Weight

625.7 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one

InChI

InChI=1S/C35H35N3O8/c1-41-25-15-11-23(12-16-25)35(22-8-5-4-6-9-22,24-13-17-26(42-2)18-14-24)45-21-29-30(39)31(43-3)33(46-29)38-20-27(28-10-7-19-44-28)32(36)37-34(38)40/h4-20,29-31,33,39H,21H2,1-3H3,(H2,36,37,40)/t29-,30+,31?,33-/m1/s1

InChI Key

BVCNNNKIJMNDAV-BNKKYZKKSA-N

Isomeric SMILES

COC1[C@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C3=CC=CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Canonical SMILES

COC1C(C(OC1N2C=C(C(=NC2=O)N)C3=CC=CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Origin of Product

United States

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